molecular formula C10H13FN2O B2562042 (1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2277197-50-7

(1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B2562042
CAS No.: 2277197-50-7
M. Wt: 196.225
InChI Key: UTUOMWOJNPUAHG-RKDXNWHRSA-N
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Description

(1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine is a chiral compound that features a cyclopentane ring substituted with an amine group and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the amine group.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via nucleophilic substitution reactions, where the fluorine atom on the pyridine ring acts as a leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to modify the pyridine ring or the cyclopentane ring.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine: Lacks the chiral center, which may affect its biological activity.

    (1R,2R)-2-[(3-chloropyridin-2-yl)oxy]cyclopentan-1-amine: Substitution of fluorine with chlorine can alter the compound’s reactivity and interactions.

    (1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclohexan-1-amine: The cyclohexane ring may introduce different steric and electronic effects.

Uniqueness

The unique combination of the cyclopentane ring, fluoropyridine moiety, and chiral center in (1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine contributes to its distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-(3-fluoropyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-7-3-2-6-13-10(7)14-9-5-1-4-8(9)12/h2-3,6,8-9H,1,4-5,12H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUOMWOJNPUAHG-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=C(C=CC=N2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=C(C=CC=N2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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